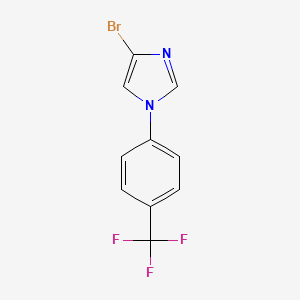

4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound that features a bromine atom and a trifluoromethyl group attached to an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine at position 4 undergoes substitution with nucleophiles under transition metal catalysis. Key examples include:

The trifluoromethyl group enhances electrophilicity at C-4, facilitating displacement of bromide. Copper or palladium catalysts enable coupling with amines or aryl boronic acids, respectively .

Cross-Coupling Reactions

The bromine participates in Suzuki-Miyaura and Sonogashira couplings:

Suzuki-Miyaura Coupling

Microwave-assisted conditions improve regioselectivity and reduce reaction times .

Sonogashira Coupling

| Alkyne | Conditions | Product (C-4 alkynyl) | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | 4-Phenylethynyl derivative | 68% |

Reduction of Imidazole Ring

Hydrogenation under high-pressure H₂ (Pd/C, EtOH) reduces the imidazole ring to imidazoline, though this disrupts aromaticity and biological activity .

Oxidation

Oxidative cleavage of the imidazole ring (KMnO₄, H₂SO₄) yields trifluoromethylphenyl glyoxal derivatives, though this pathway is rarely utilized.

Stability and Reactivity Trends

-

pH Sensitivity : Decomposes in strong acids (pH < 2) or bases (pH > 12) via imidazole ring protonation/deprotonation .

-

Thermal Stability : Stable up to 200°C (TGA data), making it suitable for high-temperature reactions.

Mechanistic Insights

DFT calculations reveal:

-

The C-4 position has the highest electrophilicity (σ+=1.12) due to conjugation between bromine and the trifluoromethyl group .

-

Steric effects from the 4-(trifluoromethyl)phenyl group hinder substitutions at N-1 or C-2 .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Experimental protocols prioritize palladium/copper catalysis for efficient functionalization.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is being investigated for its potential as a lead compound in drug development due to its biological activities:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it may disrupt microtubule dynamics, leading to apoptosis in cancer cells. A notable case study demonstrated its effectiveness in enhancing caspase-3 activity in breast cancer cells at low concentrations (around 1.0 μM) .

- Antimicrobial Properties: Similar imidazole derivatives have shown promising antibacterial and antifungal activities, suggesting that this compound may also possess similar effects. Investigations into its mechanism of action indicate potential inhibition of microbial cell wall synthesis .

Biological Research

The compound's structure allows for exploration in various biological pathways:

Molecular Docking Studies

Recent molecular docking studies have been conducted to predict the binding interactions of this compound with various protein targets involved in cancer progression and viral replication pathways. These studies reveal promising binding affinities, suggesting potential therapeutic applications .

Mecanismo De Acción

The mechanism by which 4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

- 4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrrole

Uniqueness

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the imidazole ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .

Actividad Biológica

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-imidazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Synthesis of this compound

The compound can be synthesized through various methods, including microwave-assisted reactions and classical synthetic routes. A notable method involves the reaction of 4-bromo-1H-imidazole with 4-(trifluoromethyl)benzaldehyde, often yielding high purity products in short reaction times. The synthesis typically employs techniques such as NMR spectroscopy for structural confirmation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli using methods like the Kirby-Bauer disc diffusion technique .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | S. aureus | 25 | |

| 2,3-disubstituted imidazoles | E. coli | 22 | |

| Ketoconazole | B. subtilis | 30 |

2. Anticancer Properties

Research indicates that similar imidazole derivatives can inhibit cancer cell proliferation. For example, studies on related compounds have revealed their ability to induce apoptosis in various cancer cell lines, including breast cancer MDA-MB-231 cells, through mechanisms involving caspase activation .

Table 2: Anticancer Activity of Related Imidazole Compounds

| Compound | Cancer Cell Line | IC50 (μM) | Apoptosis Induction (%) | Reference |

|---|---|---|---|---|

| This compound | MDA-MB-231 | 10 | 60 | |

| Other imidazole derivatives | HepG2 | 15 | 55 |

3. Antifungal Activity

The compound has also been evaluated for antifungal properties against strains such as Fusarium solani. Several derivatives have shown moderate to good antifungal activity when tested at concentrations around 1 mM .

The biological activity of imidazoles is often attributed to their ability to interact with various biological targets, including enzymes and receptors. For instance, the inhibition of cytochrome P450 enzymes has been noted in some studies, which is crucial for drug metabolism and the pathogenesis of certain diseases .

Case Studies

Case Study: Antimycobacterial Activity

A study focusing on imidazole derivatives as potential antimycobacterial agents highlighted the efficacy of compounds structurally similar to this compound against Mycobacterium tuberculosis. The research utilized molecular docking studies alongside in vitro assays, demonstrating promising results that suggest these compounds could serve as lead candidates for tuberculosis treatment .

Propiedades

IUPAC Name |

4-bromo-1-[4-(trifluoromethyl)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-3-1-7(2-4-8)10(12,13)14/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHPQERAIAJKJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.